N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Membrane permeability Drug-likeness optimization

This N4-(4-bromophenyl)amino pyrazolo[3,4-d]pyrimidine is a privileged EGFR/kinase pharmacophore scaffold with computed CNS drug-like properties (tPSA 55 Ų, logP 4.297) predictive of BBB permeability, unlike the des-bromo analog PP3. The para-bromo substituent serves as a synthetic handle for rapid parallel library generation via Suzuki–Miyaura cross-coupling (50–100+ analogs from a single procurement), and acts as a polarizable σ-hole donor (C–Br ~9.0 ų) for halogen bonding co-crystallography studies. Combined with PP2 and PP3, it establishes a three-point kinase selectivity gradient for deconvolving Src-dependent vs. EGFR-dependent signaling phenotypes. No bioactivity data reported—ideal for proprietary SAR exploration.

Molecular Formula C17H12BrN5
Molecular Weight 366.222
CAS No. 313518-75-1
Cat. No. B2488047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS313518-75-1
Molecular FormulaC17H12BrN5
Molecular Weight366.222
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br
InChIInChI=1S/C17H12BrN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22)
InChIKeyFJRVNSJDVYARHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 313518-75-1) — Structural Identity, Class Membership, and Physicochemical Profile


N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 313518-75-1) is a fully aromatic, N4-substituted pyrazolo[3,4-d]pyrimidine derivative with molecular formula C₁₇H₁₂BrN₅ and molecular weight 366.22 g/mol [1]. This compound belongs to the well-characterized 4-(phenylamino)pyrazolo[3,4-d]pyrimidine pharmacophore class, which has been established as a privileged scaffold for ATP-competitive kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase family [2]. Computed physicochemical descriptors — logP 4.297, topological polar surface area (tPSA) 55 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1] — place this compound within drug-like chemical space, albeit with higher lipophilicity than its des-bromo congener. As of the latest ChEMBL database curation, no bioactivity data have been reported for this specific compound, and it has not appeared in any indexed publication [1]. Consequently, its differentiation must be understood primarily through structural, physicochemical, and pharmacophore-based comparisons with closely related analogs that possess well-defined biological profiles.

Why N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by PP3, PP2, or Meta-Bromo Isomers Without Experimental Validation


The pyrazolo[3,4-d]pyrimidine scaffold is exquisitely sensitive to substitution pattern: single-atom changes in halogen identity, ring position, or N-substitution can shift kinase selectivity by orders of magnitude, as demonstrated in the foundational structure–activity relationship (SAR) study by Traxler et al., where certain 4-(phenylamino) derivatives achieved EGFR IC₅₀ values below 10 nM while others were essentially inactive [1]. The target compound integrates three critical pharmacophoric elements — (i) an N1-phenyl group, (ii) an N4-(4-bromophenyl)amino moiety, and (iii) an unsubstituted C3 position — each contributing to a unique spatial, electronic, and lipophilic signature that cannot be recapitulated by generic analogs such as PP3 (des-bromo, CAS 5334-30-5, EGFR IC₅₀ = 2.7 μM) , PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, Src IC₅₀ = 100 nM, Lck IC₅₀ = 4 nM) , or the meta-bromo positional isomer N-(3-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-57-6) . Because the 4-bromophenylamino substituent modulates halogen bonding capability, logP, tPSA, and rotational freedom simultaneously, procurement or experimental substitution of this compound with any of the above analogs carries a high risk of invalidating structure-based hypotheses, disrupting SAR continuity, or introducing unanticipated off-target profiles [1][2].

Quantitative Differentiation Evidence: N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Lipophilicity-Driven Differentiation: logP 4.297 (Target) vs. logP 1.59 (PP3) — A 2.7-Unit Increase with Implications for Membrane Permeability and Target Engagement

The target compound exhibits a computed logP of 4.297, which is approximately 2.7 log units higher than that of its des-bromo analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5, logP = 1.59) [1]. This difference, arising from the introduction of the 4-bromophenyl substituent in place of a hydrogen atom at the N4-aniline para position, represents a >400-fold increase in theoretical octanol–water partition coefficient. In the context of the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine pharmacophore, increased lipophilicity has been correlated with enhanced cellular membrane penetration and, in select cases, improved intracellular target engagement, although excessive lipophilicity (logP >5) is associated with promiscuous binding and poor solubility [2]. The target compound's logP of 4.297 positions it within a window that balances membrane permeability against solubility-related liabilities, whereas PP3 (logP 1.59) may exhibit comparatively limited passive diffusion across phospholipid bilayers.

Lipophilicity Membrane permeability Drug-likeness optimization

Halogen Bonding Potential: The 4-Bromophenyl Moiety Introduces a σ-Hole Donor Capability Absent in Des-Bromo and Des-Halogen Analogs

The 4-bromophenyl substituent of the target compound introduces a σ-hole on the bromine atom, capable of forming stabilizing halogen bonds with Lewis base functionalities (e.g., backbone carbonyl oxygens) in kinase hinge regions [1]. This halogen bonding capability is entirely absent in the des-bromo analog PP3 and is geometrically and electronically distinct from the chlorine-mediated interactions of PP2 (which bears a 4-chlorophenyl group at C5 and a t-butyl at C7 rather than an N4-anilino substitution) . The foundational SAR study by Traxler et al. demonstrated that halogen substitution on the anilino ring of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines significantly modulated EGFR inhibitory potency, with certain halogenated derivatives achieving IC₅₀ values below 10 nM while non-halogenated congeners showed markedly weaker activity [2]. Although no direct kinase inhibition data are publicly available for the target compound, the presence of a para-bromo substituent — with its larger polarizable surface and stronger halogen bond donor character compared to chlorine — predicts a distinct kinase selectivity fingerprint that cannot be emulated by PP3, PP2, or the meta-bromo isomer.

Halogen bonding Kinase hinge recognition Structure-based design

Topological Polar Surface Area Advantage: tPSA 55 Ų (Target) vs. 69.62 Ų (PP3) — Crossing the CNS Drug-Like Threshold

The target compound has a computed topological polar surface area (tPSA) of 55 Ų, which is approximately 14.6 Ų lower than PP3 (tPSA = 69.62 Ų) [1]. This difference is mechanistically explained by the replacement of the primary amine (–NH₂) at the C4 position in PP3 with a secondary anilino linkage (–NH–C₆H₄–Br) in the target compound, which distributes the polar surface over a larger molecular framework with additional hydrophobic character. The tPSA value of 55 Ų falls below the widely accepted threshold of 60 Ų for favorable blood–brain barrier penetration, whereas PP3 at ~70 Ų exceeds this threshold [2]. This positions the target compound as a more promising candidate for CNS-targeted kinase inhibitor programs, where passive BBB permeation is required, while PP3 would be predicted to exhibit restricted CNS exposure.

CNS drug design Blood-brain barrier penetration Polar surface area optimization

Positional Isomer Discrimination: Para-Bromo (Target, CAS 313518-75-1) vs. Meta-Bromo (CAS 5334-57-6) — Divergent Binding Geometries with Distinct Kinase Recognition Profiles

The target compound places the bromine atom at the para position of the N4-anilino ring, whereas its closest isomeric analog (CAS 5334-57-6) bears the bromine at the meta position . Although the two isomers share identical molecular formula (C₁₇H₁₂BrN₅) and molecular weight (366.2 g/mol), the ~120° difference in the bromine vector relative to the pyrazolo[3,4-d]pyrimidine core plane produces fundamentally different electrostatic potential surfaces and steric contours. In the broader 4-(phenylamino)pyrazolo[3,4-d]pyrimidine SAR landscape, the position of halogen substitution on the anilino ring has been shown to dictate kinase selectivity: Traxler et al. reported that subtle changes in anilino substitution pattern altered EGFR vs. Src selectivity profiles, and a related study on 4-(phenylamino)pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors demonstrated that 3-fluoroanilino substitution conferred superior CDK2 inhibitory activity relative to other positional isomers [1][2]. No head-to-head kinase profiling data are publicly available for the para-bromo vs. meta-bromo pair; however, the established positional SAR within this chemotype strongly predicts divergent target engagement profiles, making the two isomers non-interchangeable for any biological assay.

Positional isomerism Kinase selectivity Molecular recognition

Synthetic Tractability: Aryl Bromide as a Cross-Coupling Handle Enables Late-Stage Diversification Not Possible with PP3

The para-bromophenyl moiety of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions — including Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Ullmann-type couplings — enabling late-stage diversification of the N4-anilino ring without de novo resynthesis of the pyrazolo[3,4-d]pyrimidine core [1]. This capability is completely absent in the des-bromo analog PP3, which lacks any halogen substitution. While PP2 contains a 4-chlorophenyl group, the lower reactivity of aryl chlorides relative to aryl bromides in oxidative addition (typically 10²–10³ fold slower) makes the bromo derivative significantly more efficient for cross-coupling under mild conditions [2]. The CN102180880B patent explicitly describes the synthetic methodology for bromophenyl pyrazolo[3,4-d]pyrimidine derivatives, confirming the practical feasibility of generating libraries from this scaffold [3]. For medicinal chemistry groups building focused kinase inhibitor libraries, the target compound offers a single, purchasable intermediate that can be rapidly elaborated into dozens of analogs via parallel synthesis, whereas PP3 would require complete resynthesis of the core scaffold for each diversification point.

Late-stage functionalization Suzuki coupling Medicinal chemistry diversification

Validated Application Scenarios for N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Screening Libraries

The target compound's tPSA of 55 Ų — below the established 60 Ų threshold for CNS drug-likeness — combined with its logP of 4.297, makes it a structurally pre-validated candidate for inclusion in blood–brain barrier (BBB)-permeable kinase inhibitor screening collections [1][2]. Unlike PP3 (tPSA 69.62 Ų, logP 1.59), which is predicted to have restricted CNS exposure, the target compound is more likely to achieve therapeutically relevant unbound brain concentrations. This is particularly relevant for glioblastoma, brain-metastatic cancers, and neurodegenerative disease programs where EGFR, Src-family, or other pyrazolo[3,4-d]pyrimidine-targetable kinases are implicated.

Focused Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The para-bromophenyl moiety enables rapid parallel synthesis of derivative libraries through Suzuki–Miyaura cross-coupling, as validated by the CN102180880B patent which demonstrates practical synthetic access to bromophenyl pyrazolo[3,4-d]pyrimidine derivatives [3]. A single procurement of this compound can support the generation of 50–100+ analogs via coupling with commercially available boronic acids or amines, accelerating SAR exploration around the N4-anilino binding pocket without repeated de novo core synthesis. This scenario is inapplicable to PP3, which lacks a cross-coupling handle.

Halogen Bonding Probe Development for Kinase Hinge Region Mapping

For structural biology and biophysical screening programs aimed at characterizing halogen bonding interactions in kinase ATP-binding sites, the target compound provides a bromine σ-hole donor with greater polarizability (~9.0 ų for C–Br) than chlorine-based probes such as PP2 (C–Cl polarizability ~4.6 ų) [4][5]. The para-substitution geometry directs the halogen bond vector along the N4-anilino axis, making it suitable for co-crystallography studies to map halogen bond acceptor sites in kinase hinge regions — a capability that the meta-bromo isomer (CAS 5334-57-6) cannot provide due to its divergent directional geometry.

SAR Negative Control Differentiation for Src/EGFR Selectivity Studies

PP3 (des-bromo analog, EGFR IC₅₀ = 2.7 μM) is widely used as a negative control for Src kinase inhibitor PP2 in cellular signaling studies . The target compound, with its 4-bromophenyl substitution, is predicted to exhibit an intermediate or distinct selectivity profile that differs from both PP2 (Src-selective: Src IC₅₀ = 100 nM, weak EGFR IC₅₀ = 480 nM) and PP3 (weak pan-kinase inhibitor) . This creates a three-point selectivity gradient (PP2 → Target → PP3) that can be exploited to deconvolve Src-dependent vs. EGFR-dependent signaling phenotypes in cell-based assays — a unique experimental design that cannot be achieved using PP2 and PP3 alone.

Quote Request

Request a Quote for N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.